molecular formula C10H8N2O2 B1296268 1-(4-Nitrophenyl)-1H-pyrrole CAS No. 4533-42-0

1-(4-Nitrophenyl)-1H-pyrrole

Cat. No. B1296268
CAS RN: 4533-42-0
M. Wt: 188.18 g/mol
InChI Key: PWCFKNYSCGRNRW-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrrole (NP-Pyrrole) is an organic compound with the formula C6H5NO2. It is a yellow solid that is soluble in organic solvents. NP-Pyrrole has a wide range of applications in the field of scientific research, including synthesis methods and its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions of NP-Pyrrole.

Scientific Research Applications

Electrochromic Materials

1-(4-Nitrophenyl)-1H-pyrrole has been utilized in the synthesis of electrochromic materials. A study by Variş et al. (2006) demonstrated the synthesis of soluble conducting polymers incorporating this compound, which showed promise for use in electrochromic devices due to their favorable optical and electronic properties (Variş et al., 2006).

Anion Sensing

Gale et al. (1999) explored the use of 4-nitrophenyl derivatives in anion sensing. Their study focused on a colorimetric sensor for halide anions, demonstrating the utility of these compounds in environmental and analytical chemistry (Gale et al., 1999).

Organic Synthesis

The compound has been a key player in organic synthesis. Kimbaris and Varvounis (2000) utilized a derivative of 1-(4-Nitrophenyl)-1H-pyrrole in a novel synthesis method for the pyrrolo[1,2-b]cinnolin-10-one ring system, highlighting its versatility in organic synthetic pathways (Kimbaris & Varvounis, 2000).

Nonlinear Optical Materials

The compound's derivatives have been studied for their potential in nonlinear optical applications. Kwon et al. (2008) synthesized a series of organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole, revealing their significant potential in optoelectronic applications (Kwon et al., 2008).

Corrosion Inhibition

In the field of corrosion science, Zarrouk et al. (2015) investigated derivatives of 1H-pyrrole-2,5-dione, which is structurally related to 1-(4-Nitrophenyl)-1H-pyrrole, as inhibitors for carbon steel corrosion in hydrochloric acid, demonstrating its applicability in materials science and engineering (Zarrouk et al., 2015).

Fluorescence Sensing

Nabavi and Alizadeh (2014) synthesized a novel oligopyrrole derivative for selective fluorescence sensing of iodide ions, highlighting the potential of 1-(4-Nitrophenyl)-1H-pyrrole derivatives in sensor technology (Nabavi & Alizadeh, 2014).

properties

IUPAC Name

1-(4-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCFKNYSCGRNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196482
Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1H-pyrrole

CAS RN

4533-42-0
Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Record name 1-(4-Nitrophenyl)-1H-pyrrole
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Q & A

Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?

A1: 1-(4-Nitrophenyl)-1H-pyrrole is characterized by a planar pyrrole ring linked to a 4-nitrophenyl group. X-ray crystallography studies revealed that the compound crystallizes centrosymmetrically with two independent molecules in the asymmetric unit []. While both the pyrrole and phenyl rings are planar, the nitro group exhibits a slight twist out of the phenyl plane. Notably, the absence of methyl substituents in 1-(4-Nitrophenyl)-1H-pyrrole compared to its 2,5-dimethyl derivative leads to greater molecular planarity []. The crystal packing is primarily governed by C—Η—π interactions, where the pyrrole ring acts as an acceptor for hydrogen atoms from neighboring molecules, forming chains.

Q2: How does the presence of a nitro group in 1-(4-Nitrophenyl)-1H-pyrrole affect its properties compared to unsubstituted phenylpyrroles?

A2: The nitro group is a strong electron-withdrawing group, significantly impacting the electronic properties of the molecule. While not directly explored in the provided research, this electron-withdrawing nature can influence the reactivity of the pyrrole ring, affecting its ability to undergo polymerization reactions []. Furthermore, the nitro group can alter the acid/base characteristics of the molecule, potentially influencing its interactions with other molecules and its performance in various applications [].

Q3: Can 1-(4-Nitrophenyl)-1H-pyrrole be used as a building block for conducting polymers?

A3: While the provided research doesn't directly investigate the polymerization of 1-(4-Nitrophenyl)-1H-pyrrole, a related study [] explores the optoelectrochemical properties of a copolymer incorporating a derivative of this compound, 2,5-di(4-methylthiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole. The successful copolymerization and the observed optoelectrochemical behavior suggest that 1-(4-Nitrophenyl)-1H-pyrrole derivatives hold potential as building blocks for conducting polymers.

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